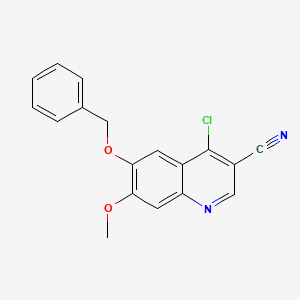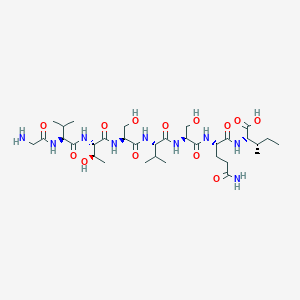
Lead--tributyl(2,3-dichlorophenyl)phenyl-lambda~5~-phosphane (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead–tributyl(2,3-dichlorophenyl)phenyl-lambda~5~-phosphane (1/1) is a complex organophosphorus compound It is characterized by the presence of lead and a phosphane group, which is bonded to tributyl, 2,3-dichlorophenyl, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lead–tributyl(2,3-dichlorophenyl)phenyl-lambda~5~-phosphane typically involves the reaction of chlorophosphines with Grignard reagents. This method is widely used due to its efficiency and versatility. For instance, the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines can yield various phosphines . The reaction conditions often include the use of inert atmospheres and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Lead–tributyl(2,3-dichlorophenyl)phenyl-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to phosphine.
Substitution: The compound can participate in substitution reactions where one of its ligands is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphines.
科学的研究の応用
Lead–tributyl(2,3-dichlorophenyl)phenyl-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in biochemical studies to investigate the interactions of phosphines with biological molecules.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which Lead–tributyl(2,3-dichlorophenyl)phenyl-lambda~5~-phosphane exerts its effects involves its ability to coordinate with metal centers and participate in catalytic cycles. The molecular targets include transition metals, and the pathways involved often relate to the formation and stabilization of reactive intermediates in catalytic processes.
類似化合物との比較
Similar Compounds
Tributylphosphine: Similar in structure but lacks the lead and dichlorophenyl groups.
Triphenylphosphine: Contains three phenyl groups instead of the tributyl and dichlorophenyl groups.
Dichlorophenylphosphine: Contains the dichlorophenyl group but lacks the tributyl and lead components.
Uniqueness
Lead–tributyl(2,3-dichlorophenyl)phenyl-lambda~5~-phosphane is unique due to the combination of lead and the specific arrangement of tributyl, dichlorophenyl, and phenyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in catalysis and material science.
特性
CAS番号 |
583885-32-9 |
|---|---|
分子式 |
C24H35Cl2PPb |
分子量 |
632 g/mol |
InChI |
InChI=1S/C24H35Cl2P.Pb/c1-4-7-18-27(19-8-5-2,20-9-6-3,21-14-11-10-12-15-21)23-17-13-16-22(25)24(23)26;/h10-17H,4-9,18-20H2,1-3H3; |
InChIキー |
OLGBQLJZCAHQKU-UHFFFAOYSA-N |
正規SMILES |
CCCCP(CCCC)(CCCC)(C1=CC=CC=C1)C2=C(C(=CC=C2)Cl)Cl.[Pb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


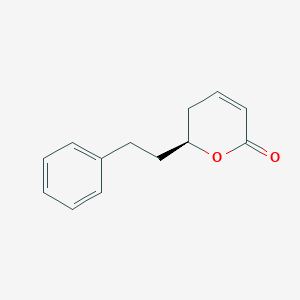
![8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B12571118.png)

![1-Propanesulfonic acid, 3,3',3''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-](/img/structure/B12571130.png)
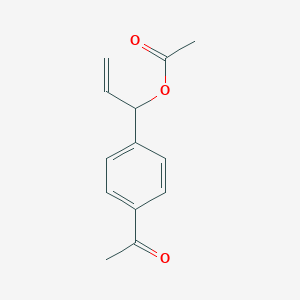
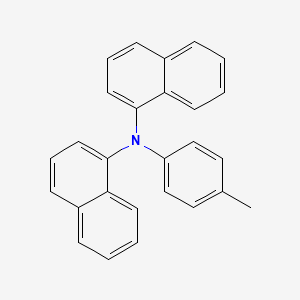
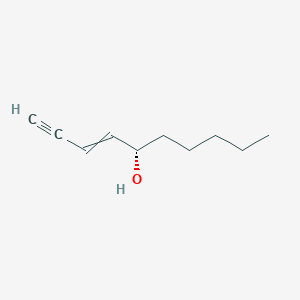
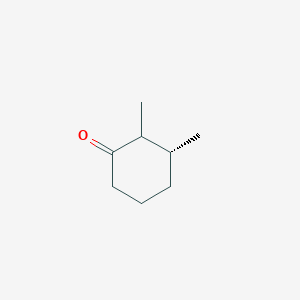
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12571162.png)
![Pentanal, 4,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4S)-](/img/structure/B12571169.png)
![1,3-Bis(4'-dodecyl[1,1'-biphenyl]-4-yl)propane-1,3-dione](/img/structure/B12571181.png)
![6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B12571186.png)
